REACTION_CXSMILES
|
[CH:1](=[C:3]1[C:12]2[C:7](=[C:8]([O:13][CH3:14])[N:9]=[CH:10][CH:11]=2)[CH2:6][O:5][CH2:4]1)[CH3:2].C(=O)([O-])[O-].[K+].[K+]>C(O)CC.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Rh]>[CH2:1]([C:3]1[C:12]2[C:7](=[C:8]([O:13][CH3:14])[N:9]=[CH:10][CH:11]=2)[CH2:6][O:5][CH:4]=1)[CH3:2] |f:1.2.3,5.6.7.8.9|
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Name
|
4-ethylidene-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=C1COCC2=C(N=CC=C21)OC
|
Name
|
example 3
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0.025 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
|
Name
|
|
Quantity
|
0.025 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
|
Name
|
|
Quantity
|
0.025 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is purged with a stream of nitrogen for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 hours under nitrogen
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
heated for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an additional 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered through Celite 545®
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The dark residue is chromatographed on silica gel using 5% EtOAc/hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=COCC2=C(N=CC=C21)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |